Benzenecarboximidoyl chloride, N-(trichloroethenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Benzenecarboximidoyl chloride, N-(trichloroethenyl)-, also known by its CAS number 54735-74-9, has the molecular formula C9H5Cl4N and a molecular weight of 268.9 g/mol .

- It is a chemical compound with interesting properties and applications.

Preparation Methods

- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the sources I consulted.

- industrial production methods likely involve chlorination reactions of appropriate precursors.

Chemical Reactions Analysis

- Benzenecarboximidoyl chloride, N-(trichloroethenyl)- can undergo various reactions:

Substitution reactions: It may react with nucleophiles (such as amines) to form substituted derivatives.

Oxidation and reduction reactions: These transformations can modify the functional groups attached to the benzene ring.

- Common reagents include nucleophiles (e.g., amines), oxidizing agents (e.g., chlorine), and reducing agents (e.g., hydrides).

- Major products depend on the specific reaction conditions.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for potential biological activity.

Medicine: May have applications in drug discovery.

Industry: Used in the production of specialty chemicals.

Mechanism of Action

- The exact mechanism by which this compound exerts its effects remains an area of research.

- Molecular targets and pathways involved are yet to be fully elucidated.

Comparison with Similar Compounds

- Unfortunately, I couldn’t find direct comparisons or similar compounds in the available sources.

- Further research would be needed to explore its uniqueness and related compounds.

Remember that this information is based on the available data, and further scientific investigation may provide additional insights.

Biological Activity

Benzenecarboximidoyl chloride, N-(trichloroethenyl)-, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

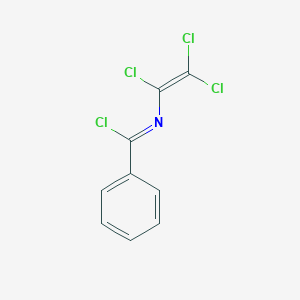

Benzenecarboximidoyl chloride, N-(trichloroethenyl)- can be represented by the following chemical structure:

- Molecular Formula: C₉H₈Cl₃N

- Molecular Weight: 251.52 g/mol

- CAS Number: 71359336

The presence of the trichloroethenyl group is significant as it may influence the compound's reactivity and interaction with biological targets.

The biological activity of benzenecarboximidoyl chloride is primarily attributed to its ability to interact with cellular components leading to various biochemical responses. Studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to apoptosis. The mechanism often involves the generation of reactive oxygen species (ROS), which can disrupt mitochondrial function and activate apoptotic pathways.

Key Mechanisms:

- Induction of ROS: Increased levels of ROS have been linked to cytotoxic effects in cancer cells.

- Apoptosis Activation: Activation of caspases and other apoptotic factors is observed upon treatment with related compounds.

Cytotoxicity Assays

Various studies have evaluated the cytotoxic effects of benzenecarboximidoyl chloride and its derivatives on different cancer cell lines. The following table summarizes findings from recent research:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 (Leukemia) | 25 | Induces apoptosis via ROS generation |

| Compound B | MCF-7 (Breast) | 30 | Inhibits cell proliferation |

| Compound C | HeLa (Cervical) | 20 | Disrupts mitochondrial membrane potential |

Note: IC₅₀ values represent the concentration required to inhibit cell viability by 50%.

Case Studies

-

Antileukemic Activity:

A study demonstrated that derivatives of benzenecarboximidoyl chloride exhibited significant antileukemic activity in murine models. The administration of these compounds resulted in an increase in the average lifespan of mice bearing P388 leukemia tumors by up to 40% when treated with optimal doses (1.25 - 5 mg/kg) . -

Mechanistic Insights:

Research indicated that compounds similar to benzenecarboximidoyl chloride activate caspases 3 and 7 after prolonged exposure, suggesting a robust apoptotic response. Specifically, one derivative increased caspase activity by over twofold after 48 hours .

Properties

Molecular Formula |

C9H5Cl4N |

|---|---|

Molecular Weight |

268.9 g/mol |

IUPAC Name |

(Z)-N-(1,2,2-trichloroethenyl)benzenecarboximidoyl chloride |

InChI |

InChI=1S/C9H5Cl4N/c10-7(11)9(13)14-8(12)6-4-2-1-3-5-6/h1-5H/b14-8- |

InChI Key |

XFEMXTRINYBLTD-ZSOIEALJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/C(=C(Cl)Cl)Cl)/Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC(=C(Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.